Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine
Description
Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine is a secondary amine featuring a cyclopropylmethyl group attached to the nitrogen atom and a benzyl substituent with fluorine at the 3-position and methoxy at the 4-position of the aromatic ring.
Properties
IUPAC Name |
1-cyclopropyl-N-[(3-fluoro-4-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-12-5-4-10(6-11(12)13)8-14-7-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHKHHZNXXPRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group attached to a benzyl amine structure with a 3-fluoro and 4-methoxy substitution on the benzene ring. This specific arrangement contributes to its pharmacological properties by enhancing lipophilicity and potential interactions with biological targets.
- Enzyme Inhibition : Cyclopropylmethyl derivatives have shown significant enzyme inhibition properties. For instance, compounds with similar structures have been reported to inhibit various enzymes, including proteases and kinases, which are crucial in cancer and viral infections .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogens. Research indicates that cyclopropylmethyl derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
- Antitumor Effects : Certain analogs have demonstrated cytotoxic effects on cancer cell lines. The incorporation of fluorine and methoxy groups has been linked to increased potency against tumor cells, possibly through enhanced cell membrane permeability or improved binding affinity to target proteins .
Study 1: Antiviral Activity
A study investigated the antiviral potential of cyclopropylmethyl derivatives against SARS-CoV-2. The compound was evaluated for its ability to inhibit the main protease (Mpro) of the virus. Results showed that certain modifications, including the addition of a methoxy group, significantly enhanced inhibitory activity, suggesting a promising avenue for developing antiviral therapies .
Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, this compound was tested against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing treatments, indicating its potential as an effective antitubercular agent. Table 1 summarizes the MIC values observed in this study:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 0.05 | Active |
| Standard Treatment (e.g., Rifampicin) | 0.01 | Highly Active |
Study 3: Antitumor Activity
In vitro studies have shown that cyclopropylmethyl derivatives can induce apoptosis in various cancer cell lines. One notable study reported an IC50 value of 1.5 µM for this compound against breast cancer cells, highlighting its potential as an anticancer agent .
Scientific Research Applications
Synthesis of Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and acylation processes. The fluorine atom in the benzyl moiety can significantly influence the compound's reactivity and biological activity. For example, studies have shown that substituting the para-position on the benzyl ring enhances the compound's antituberculosis activity, with a notable minimum inhibitory concentration (MIC) of 0.0125 μg/mL against Mycobacterium tuberculosis .
Antituberculosis Activity
The compound exhibits potent antitubercular properties. Research indicates that certain derivatives maintain significant activity against M. tuberculosis, with structure-activity relationship (SAR) studies revealing that para-substituted benzyl amines outperform their meta counterparts in efficacy .
Anti-inflammatory Effects
Preliminary studies suggest that cyclopropylmethyl derivatives may possess anti-inflammatory properties. Inhibitory assays against cyclooxygenase (COX) enzymes have demonstrated that certain analogs can suppress COX activity effectively, indicating potential for developing anti-inflammatory drugs .
Neuropharmacological Applications
The compound has been investigated for its binding affinity to dopamine receptors, specifically D2 and D3 receptors. The incorporation of cyclopropylmethyl linkers has been shown to enhance selectivity and efficacy at these receptors, making it a candidate for treating neurological disorders such as schizophrenia .
Antituberculosis Study
A study focusing on the antituberculosis activity of cyclopropylmethyl derivatives found that compounds with specific substitutions exhibited significantly lower MIC values compared to standard treatments. This highlights the potential for developing new therapeutic agents against resistant strains of M. tuberculosis .
| Compound | Structure | MIC (μg/mL) |
|---|---|---|
| 4c | Benzyl-piperazine | 0.0125 |
| 4k | Cyclopropyl methyl | 0.05 |
Anti-inflammatory Research
Another investigation into the anti-inflammatory effects of cyclopropylmethyl derivatives revealed that certain compounds exhibited IC values lower than traditional NSAIDs like diclofenac, suggesting a promising avenue for new anti-inflammatory therapies .
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| 3b | 0.5 | 0.7 |
| 4b | 0.4 | 0.6 |
Neuropharmacological Assessment
In a pharmacological characterization study, cyclopropylmethyl derivatives were shown to selectively bind to D3 receptors with affinities ranging from 34 to 1090 nM, indicating their potential in treating dopamine-related disorders .
Comparison with Similar Compounds
Structural and Molecular Data
*Calculated based on structural analysis; †Estimated from molecular formula.
Key Observations
Fluorine position (2- vs. 3- on benzyl) alters steric and electronic profiles. For instance, 2-fluoro substitution () may hinder rotational freedom compared to 3-fluoro .
Amine Group Variations: Pyridinylmethyl () introduces aromaticity and basicity, contrasting with the non-aromatic cyclopropylmethyl group in the target compound . Morpholine-propyl () enhances water solubility due to the oxygen-rich morpholine ring, a feature absent in the target compound .
Spectroscopic Differentiation :
- ¹H-NMR : Methoxy protons (~δ 3.8 ppm) and fluorine’s deshielding effects on adjacent protons can distinguish substituent patterns .
- ¹³C-NMR : Cyclopropane carbons (~δ 10–15 ppm) and trifluoromethyl carbons (~δ 120 ppm, quartets) provide clear structural markers .
Computational Insights :
Implications for Research and Development
- Drug Design : The target compound’s balanced electronic profile may optimize receptor binding, while analogs like ’s pyridine derivative could improve pharmacokinetics .
- Toxicity Prediction : Substructure mining () suggests cyclopropyl and fluorine groups may correlate with specific toxicological profiles, warranting further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
